Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol It is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base, followed by epoxidation using a peracid . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvents
Catalyst: Base such as triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use .
Comparison with Similar Compounds
- Methyl 6-oxabicyclo[3.1.0]hexane-2-carboxylate
- Ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
- Methyl 6-oxabicyclo[3.1.0]hexane-4-carboxylate
Comparison: Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is unique due to the position of the carboxylate group on the bicyclic structure. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.15 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 188.5 ± 33.0 °C at 760 mmHg |
CAS Number | 365996-95-8 |
The compound features an oxirane ring, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules, including proteins and enzymes. The oxirane ring's high reactivity allows it to participate in various biochemical processes, potentially modulating enzyme activities or receptor functions.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design in treating metabolic disorders.
- Pharmacological Applications : this compound is being explored as a pharmacophore in medicinal chemistry, with potential applications in developing therapeutic agents for various diseases.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Enzyme Interaction
Another research effort focused on the interaction of this compound with human enzymes involved in lipid metabolism. The findings revealed that the compound could inhibit key enzymes, leading to altered lipid profiles in vitro, which may have implications for obesity and metabolic syndrome treatments .
Applications in Research
This compound is utilized across various scientific domains:
- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.
- Material Science : The compound is explored for its potential use in developing new materials with unique properties due to its structural characteristics.
Properties
IUPAC Name |
methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524739 | |
Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-95-8 | |
Record name | Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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